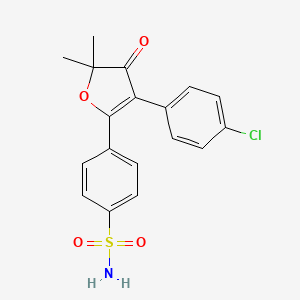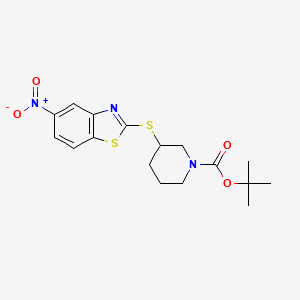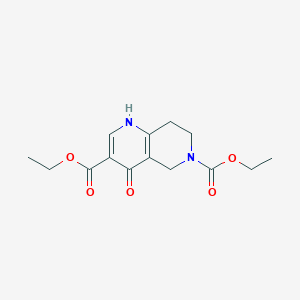![molecular formula C20H26I+ B13965338 bis[4-(1,1-dimethylethyl)phenyl]-Iodonium CAS No. 61267-44-5](/img/structure/B13965338.png)
bis[4-(1,1-dimethylethyl)phenyl]-Iodonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[4-(1,1-dimethylethyl)phenyl]-Iodonium is a chemical compound known for its unique properties and applications in various fields. It is an iodonium salt, which is a type of organoiodine compound. These compounds are often used as photoinitiators in polymer chemistry and have significant applications in organic synthesis.
Métodos De Preparación
The synthesis of bis[4-(1,1-dimethylethyl)phenyl]-Iodonium typically involves the reaction of iodine with tert-butylbenzene derivatives. One common method includes the use of iodine monochloride (ICl) in the presence of a suitable solvent such as acetic acid. The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.
Análisis De Reacciones Químicas
Bis[4-(1,1-dimethylethyl)phenyl]-Iodonium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: Reduction reactions can convert it into lower oxidation state compounds.
Substitution: It can participate in substitution reactions where the iodonium group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Bis[4-(1,1-dimethylethyl)phenyl]-Iodonium has a wide range of applications in scientific research:
Biology: Its derivatives are explored for potential antibacterial and antifungal activities.
Medicine: Research is ongoing to investigate its potential use in drug delivery systems and as a component in diagnostic agents.
Mecanismo De Acción
The mechanism of action of bis[4-(1,1-dimethylethyl)phenyl]-Iodonium primarily involves the generation of reactive intermediates upon exposure to light. These intermediates can initiate polymerization reactions by creating free radicals or cations that propagate the polymer chain growth. The molecular targets and pathways involved include the activation of monomers and the formation of polymer networks .
Comparación Con Compuestos Similares
Bis[4-(1,1-dimethylethyl)phenyl]-Iodonium can be compared with other iodonium salts such as:
- Bis(4-tert-butylphenyl)iodonium chloride
- Bis(4-tert-butylphenyl)iodonium hexafluorophosphate
These compounds share similar photoinitiating properties but may differ in their solubility, reactivity, and toxicity profiles. This compound is unique due to its specific tert-butyl groups, which can influence its reactivity and stability in various applications .
Propiedades
IUPAC Name |
bis(4-tert-butylphenyl)iodanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26I/c1-19(2,3)15-7-11-17(12-8-15)21-18-13-9-16(10-14-18)20(4,5)6/h7-14H,1-6H3/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFSNYQTQMVTOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26I+ |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370537 |
Source


|
| Record name | bis[4-(1,1-dimethylethyl)phenyl]-Iodonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61267-44-5 |
Source


|
| Record name | bis[4-(1,1-dimethylethyl)phenyl]-Iodonium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-3-(4-phenylmethoxyphenyl)prop-2-en-1-one](/img/structure/B13965293.png)



![8-Oxa-2-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13965325.png)







